2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a pyridine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the functionalization of a pyrazole ring and a pyridine ring. One common method involves the bromination of a pyrazole precursor followed by coupling with a trifluoromethyl-substituted pyridine under controlled conditions. The reaction may require the use of catalysts such as palladium or rhodium to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or rhodium are often used to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors.
Biological Research: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrazole and pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde: This compound features a benzaldehyde group instead of a trifluoromethyl group, which can affect its chemical reactivity and applications.
2-(4-Bromo-1H-pyrazol-1-yl)pyridine:
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make the compound particularly valuable in the development of advanced materials and pharmaceutical agents.
Properties
Molecular Formula |
C9H5BrF3N3 |
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Molecular Weight |
292.06 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H5BrF3N3/c10-7-4-15-16(5-7)8-2-1-6(3-14-8)9(11,12)13/h1-5H |
InChI Key |
IBKZZOOQLVTPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)Br |
Origin of Product |
United States |
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